1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
Overview
Description
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.14567842 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient Generation of Singlet Oxygen
A study explored the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated Iridium(III) complexes. This research sheds light on the potential use of such compounds in photochemical reactions, offering insights into their photocatalytic activity and chemoselectivity under mild conditions. The study also developed a one-pot two-step procedure for preparing enantiopure sulfoxides, highlighting the compound's utility in synthetic chemistry applications (Li-Ping Li & B. Ye, 2019).
Novel Syntheses and Chemical Reactions
Another research focus is on novel synthetic routes and chemical reactions involving tetrahydroquinoline derivatives. For instance, a study on the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines as a key step in the asymmetric synthesis of 1-aryltetrahydroisoquinolines illustrates the compound's importance in the development of enantiomerically pure dihydroisoquinolines, revealing its significance in medicinal chemistry and drug development (B. Wünsch & S. Nerdinger, 1999).
Potential in Pulmonary Diseases Treatment
The compound CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor suitable for topical pulmonary administration, represents a step forward in the treatment of asthma and chronic obstructive respiratory disease. This research underlines the therapeutic potential of such compounds in addressing pulmonary conditions, highlighting their effectiveness and tolerance in relevant animal models (G. Villetti et al., 2015).
Antimalarial Activity
Investigation into the antimalarial activity of 4-methoxychalcone derivatives further demonstrates the broad applicability of these compounds. This study presents the potent activity of these compounds against P. falciparum, discussing their ADMET properties and identifying a potential oral lead candidate for antimalarial therapy (Michael Eder de Oliveira et al., 2013).
Fluorescence Derivatization for HPLC
Another significant application is the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), showcasing the compound's role in enhancing analytical methodologies (Tomohiko Yoshida et al., 1992).
Properties
IUPAC Name |
[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-20-11-10-17(15-18(20)21(24)22-12-4-5-13-22)28(25,26)23-14-6-8-16-7-2-3-9-19(16)23/h2-3,7,9-11,15H,4-6,8,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTANIKKXKTGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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